molecular formula C11H10F4O3 B14066934 1-(3,4-Bis(difluoromethoxy)phenyl)propan-2-one

1-(3,4-Bis(difluoromethoxy)phenyl)propan-2-one

Cat. No.: B14066934
M. Wt: 266.19 g/mol
InChI Key: FXFQRLIGMXCRDI-UHFFFAOYSA-N
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Description

1-(3,4-Bis(difluoromethoxy)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one (acetone) backbone attached to a phenyl ring substituted with two difluoromethoxy (–O–CF₂H) groups at the 3- and 4-positions. Its CAS registry number is 1806434-29-6, and its molecular formula is C₁₁H₁₀F₄O₃, with a molar mass of 266.19 g/mol .

The difluoromethoxy substituents enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for drug intermediate synthesis.

Properties

Molecular Formula

C11H10F4O3

Molecular Weight

266.19 g/mol

IUPAC Name

1-[3,4-bis(difluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H10F4O3/c1-6(16)4-7-2-3-8(17-10(12)13)9(5-7)18-11(14)15/h2-3,5,10-11H,4H2,1H3

InChI Key

FXFQRLIGMXCRDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)OC(F)F)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Bis(difluoromethoxy)phenyl)propan-2-one typically involves organic synthesis techniques. One common method includes the reaction of 3,4-difluoromethoxybenzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Bis(difluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3,4-Bis(difluoromethoxy)phenyl)propan-2-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2,3-Bis(difluoromethoxy)phenyl)propan-2-one

  • Structure : Differs in the position of difluoromethoxy groups (2- and 3-positions vs. 3- and 4-positions).
  • Molecular Formula : C₁₁H₁₀F₄O₃ (identical to the target compound).
  • Properties : Predicted density = 1.289 g/cm³; boiling point = 266.2°C .

1-(4-(2,2,2-Trifluoroethoxy)phenyl)propan-2-one

  • Structure : Contains a single trifluoroethoxy (–O–CF₂CF₃) group at the 4-position.
  • Molecular Formula : C₁₁H₁₁F₃O₂.
  • Significance : The stronger electron-withdrawing effect of –CF₃ compared to –O–CF₂H may reduce nucleophilic aromatic substitution reactivity .

1-(2-(Difluoromethoxy)-6-(trifluoromethyl)phenyl)propan-2-one

  • Structure : Combines a difluoromethoxy group (2-position) and a trifluoromethyl (–CF₃) group (6-position).
  • Molecular Formula : C₁₁H₉F₅O₂; molar mass = 268.18 g/mol .
  • Significance : The –CF₃ group introduces additional steric bulk and electronic effects, which could influence binding in biological systems.

Analogs with Halogen or Trifluoromethyl Substituents

1-(3-(Trifluoromethyl)phenyl)propan-2-one

  • Structure : Features a –CF₃ group at the 3-position.
  • Synthesis : Prepared via hydrolysis of ethyl 2-(3-(trifluoromethyl)phenyl)acetonitrile, followed by acetylation .
  • Application : Key intermediate in fenfluramine synthesis, highlighting the pharmacological relevance of trifluoromethylated ketones.

1,3-Bis(4-bromophenyl)-2-propanone

  • Structure : Two bromine atoms at the 4-positions of phenyl rings.
  • Molecular Formula : C₁₅H₁₂Br₂O; molar mass = 376.07 g/mol .
  • Significance : Bromine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), unlike fluorine, which is less reactive in such contexts.

Non-Fluorinated Analogs

1-(3,4-Bis(benzyloxy)phenyl)propan-2-one

  • Structure : Benzyloxy (–O–CH₂C₆H₅) groups at 3- and 4-positions.
  • Synthesis : Produced via Fe-mediated reduction of a nitro precursor, yielding an 83% isolated product .
  • Significance : The benzyloxy groups are bulkier and more lipophilic than difluoromethoxy, impacting solubility and synthetic utility.

Data Table: Comparative Analysis

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
1-(3,4-Bis(difluoromethoxy)phenyl)propan-2-one –O–CF₂H (3,4-) C₁₁H₁₀F₄O₃ 266.19 Drug intermediate potential
1-(2,3-Bis(difluoromethoxy)phenyl)propan-2-one –O–CF₂H (2,3-) C₁₁H₁₀F₄O₃ 266.19 Predicted bp = 266.2°C
1-(4-(Trifluoroethoxy)phenyl)propan-2-one –O–CF₂CF₃ (4-) C₁₁H₁₁F₃O₂ 244.20 Enhanced electron withdrawal
1-(3-(Trifluoromethyl)phenyl)propan-2-one –CF₃ (3-) C₁₀H₉F₃O 202.18 Fenfluramine precursor
1,3-Bis(4-bromophenyl)-2-propanone –Br (4,4'-) C₁₅H₁₂Br₂O 376.07 Cross-coupling reagent

Research Findings and Implications

  • Electronic Effects : Difluoromethoxy groups (–O–CF₂H) provide moderate electron withdrawal compared to –CF₃, balancing reactivity and stability in synthetic applications.
  • Synthetic Flexibility: Brominated analogs (e.g., 1,3-bis(4-bromophenyl)-2-propanone) are valuable in cross-coupling reactions, whereas fluorinated analogs are more suited for electrophilic substitutions .

Biological Activity

1-(3,4-Bis(difluoromethoxy)phenyl)propan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features difluoromethoxy substituents, which are known to enhance the pharmacological properties of organic molecules. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12_{12}H10_{10}F4_{4}O3_{3}
  • Molecular Weight : 292.20 g/mol
  • IUPAC Name : this compound

The presence of difluoromethoxy groups is significant as they can influence the compound's lipophilicity and metabolic stability, potentially leading to enhanced biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The difluoromethoxy groups enhance binding affinity and selectivity towards these targets, contributing to its pharmacological effects .

Potency and Efficacy

Research indicates that compounds with similar structures exhibit varying degrees of potency. For instance, studies have shown that 4-difluoromethoxy compounds can be significantly more potent than their methoxy counterparts, with potency improvements ranging from 2 to 14 times .

Case Study: PDE4 Inhibition

A notable study explored the structure-activity relationship (SAR) of various difluoromethoxy compounds, revealing that certain derivatives demonstrated IC50_{50} values in the nanomolar range (e.g., IC50_{50} = 26 nM for some ketones). This suggests a strong potential for therapeutic applications, particularly in conditions where PDE4 inhibition is beneficial, such as asthma and chronic obstructive pulmonary disease (COPD) .

Toxicity and Safety Profile

While the therapeutic potential is promising, understanding the toxicity profile is crucial. Preliminary assessments indicate that the compound may interact with various biological pathways; however, detailed toxicological studies are required to fully elucidate its safety profile .

Research Findings Summary

StudyFindingsNotes
Investigated interactions with biomoleculesPotential applications in drug discovery
Potency improvements over methoxy compoundsIC50_{50} values as low as 26 nM
Toxicity assessments ongoingNeed for comprehensive toxicological studies

Applications in Drug Discovery

Given its promising biological activity, this compound is being explored as a lead compound in drug discovery. Its mechanism of action suggests potential therapeutic applications in treating inflammatory diseases and possibly other conditions influenced by enzyme modulation .

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